molecular formula C9H13NO3S B1425765 [3-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1462985-30-3

[3-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No.: B1425765
CAS No.: 1462985-30-3
M. Wt: 215.27 g/mol
InChI Key: SGWWDFFLMPHFJL-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative, characterized by the presence of a methoxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)phenyl]methanesulfonamide typically involves the reaction of 3-(methoxymethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.

    Quality Control: Ensuring the product meets the required specifications for purity and yield.

Chemical Reactions Analysis

Types of Reactions: [3-(Methoxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Corresponding substituted sulfonamides.

Scientific Research Applications

[3-(Methoxymethyl)phenyl]methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the metabolic pathways in microorganisms, leading to their growth inhibition or death. The methoxymethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    [3-(Methoxymethyl)phenyl]sulfonamide: Lacks the methanesulfonamide group but has similar structural features.

    [3-(Methoxymethyl)phenyl]amine: Contains an amine group instead of the sulfonamide group.

    [3-(Methoxymethyl)phenyl]methanesulfonic acid: Contains a sulfonic acid group instead of the sulfonamide group.

Uniqueness: [3-(Methoxymethyl)phenyl]methanesulfonamide is unique due to the presence of both the methoxymethyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[3-(methoxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWDFFLMPHFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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